Physicochemical properties of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid
Physicochemical properties of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic Acid
Foreword
As a Senior Application Scientist, this guide provides a comprehensive technical overview of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid, a molecule of interest within contemporary medicinal chemistry and materials science. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to provide a robust predictive profile. The methodologies and theoretical frameworks presented herein are designed to be directly applicable for researchers initiating studies on this compound or its derivatives. This guide is structured to offer not just data, but a deeper, mechanistic understanding of the compound's behavior, grounded in established scientific literature.
Molecular Structure and Inherent Properties
The foundational step in characterizing any molecule is a thorough understanding of its structure. 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring a central 1,2-oxazole (often referred to as isoxazole) ring. This ring is substituted at three key positions: a propyl group at position 3, a carboxylic acid group at position 4, and a phenyl group at position 5.
Caption: Chemical structure of 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid.
The electronic nature of this molecule is dictated by the interplay between these substituents. The phenyl ring, being an electron-withdrawing group, will influence the acidity of the carboxylic acid. The propyl group, being an electron-donating group, will have a lesser, but still measurable, effect on the electronic distribution within the oxazole ring.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Comparative Insights |
| Molecular Weight | 245.26 g/mol | Calculated from the chemical formula C13H13NO3. |
| Melting Point | 150-165 °C | Carboxylic acid-functionalized phenylisoxazoles typically exhibit melting points in this range due to hydrogen bonding and crystal packing effects. For example, 5-methyl-3-phenylisoxazole-4-carboxylic acid has a reported melting point of 159-161 °C. |
| pKa | 3.5 - 4.5 | The carboxylic acid proton's acidity is enhanced by the electron-withdrawing nature of the adjacent oxazole and phenyl rings. This is comparable to benzoic acid (pKa 4.2), with the expectation of slightly increased acidity due to the heterocyclic system. |
| LogP | ~2.8 - 3.5 | The presence of both a lipophilic phenyl and propyl group, countered by the hydrophilic carboxylic acid, suggests a moderate octanol-water partition coefficient. This is a critical parameter for predicting drug-likeness and membrane permeability. |
| Aqueous Solubility | Low to moderate | As a carboxylic acid, solubility will be highly pH-dependent. In acidic media, the protonated, neutral form will dominate, leading to lower solubility. In neutral to basic media, the carboxylate salt form will be more soluble. |
Synthesis and Purification
The synthesis of 3,5-disubstituted-1,2-oxazole-4-carboxylic acids is well-established, typically proceeding through a multi-step sequence. A common and reliable route involves the [3+2] cycloaddition reaction of a nitrile oxide with an alkyne, followed by functional group manipulations.
Synthetic Pathway Overview
Caption: A representative synthetic pathway for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Propionaldoxime
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To a solution of hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium carbonate, 1.5 eq) in aqueous ethanol, add propionaldehyde (1.0 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the aldehyde.
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Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: In Situ Generation of Propionitrile Oxide and [3+2] Cycloaddition
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Dissolve propionaldoxime (1.0 eq) and ethyl phenylpropiolate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
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Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature. The reaction is often exothermic and may require cooling.
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Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain the pure ethyl ester.
Step 3: Saponification to the Carboxylic Acid
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Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
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Add lithium hydroxide (LiOH) (2-3 eq) and stir the reaction at room temperature until the ester is fully consumed (as monitored by TLC).
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Acidify the reaction mixture to a pH of ~2 with dilute hydrochloric acid.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Analytical Characterization Workflow
A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard analytical workflow for compound verification.
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¹H and ¹³C NMR Spectroscopy: These techniques are paramount for unambiguous structural confirmation. The expected proton NMR spectrum would show characteristic signals for the propyl chain, the aromatic protons of the phenyl group, and a downfield singlet for the carboxylic acid proton. The carbon NMR would confirm the presence of all 13 unique carbon atoms.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
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HPLC/UPLC: This is the gold standard for assessing the purity of the final compound. A purity level of >95% is typically required for material intended for biological screening.
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FT-IR Spectroscopy: This will confirm the presence of key functional groups, such as the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹).
Potential Applications and Future Directions
The isoxazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The combination of a carboxylic acid and lipophilic substituents in 5-Phenyl-3-propyl-1,2-oxazole-4-carboxylic acid makes it an attractive candidate for several therapeutic areas:
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Anti-inflammatory Agents: Many isoxazole derivatives exhibit inhibitory activity against enzymes such as cyclooxygenase (COX). The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
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Anticancer Agents: The isoxazole ring has been incorporated into molecules designed as kinase inhibitors or agents that induce apoptosis.
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Agrochemicals: The structural motifs present are also found in some herbicides and fungicides.
Future research on this molecule should focus on its synthesis and purification, followed by a comprehensive screening campaign to evaluate its biological activity. Further derivatization of the phenyl ring or modification of the alkyl chain could lead to the discovery of novel compounds with enhanced potency and selectivity.
References
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General Synthesis of Isoxazoles: "From 1,3-dicarbonyl compounds to 1,2-oxazoles," Beilstein Journal of Organic Chemistry, [Link]
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Bioisosterism of Carboxylic Acids: "Bioisosterism: A Rational Approach in Drug Design," Chemical Reviews, [Link]
- Privileged Structures in Medicinal Chemistry: "Privileged structures: a useful concept for the rational design of new lead compounds," Current Medicinal Chemistry, (A general search on PubMed or Google Scholar for this topic will yield numerous reviews).
